molecular formula C17H14ClN3OS2 B2386146 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 864919-07-3

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2386146
CAS No.: 864919-07-3
M. Wt: 375.89
InChI Key: FJZWEZGUFVGTHH-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as TAT-1 and belongs to the class of thiadiazole derivatives. TAT-1 has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research has shown that derivatives of thiadiazole compounds exhibit specific molecular structures and engage in a range of intermolecular interactions. These interactions, such as hydrogen bonds and π interactions, contribute to the formation of 3-D arrays, significantly impacting the crystalline structures and potentially affecting the biological activities of these compounds (Boechat et al., 2011).

Synthesis and Chemical Behavior

The synthesis of various thiadiazole derivatives has been explored, with a focus on developing efficient and novel methods. For instance, carbodiimide condensation has facilitated the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, illustrating a convenient approach to crafting such molecules (Yu et al., 2014). Additionally, efforts in synthesizing acetamides and thiazolidines have unveiled potential antibacterial properties, demonstrating the chemical versatility and application breadth of these compounds (Desai et al., 2008).

Antitumor and Antioxidant Activities

Significant research has focused on the antitumor and antioxidant potentials of thiadiazole compounds. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxicity and antioxidant activities, revealing promising antitumor effects (Hamama et al., 2013).

Antimicrobial Properties

Some derivatives of thiadiazole have also shown considerable antimicrobial activity. This includes efforts in synthesizing Mannich base derivatives of thiadiazoles, which have exhibited moderate activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from thiadiazole derivatives (Sah et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have extended into exploring the photovoltaic efficiency and ligand-protein interactions of thiadiazole derivatives. Spectroscopic and quantum mechanical studies have been conducted on benzothiazolinone acetamide analogs, revealing insights into their potential as photosensitizers in dye-sensitized solar cells and their interactions with proteins, suggesting a wide range of applications including drug design (Mary et al., 2020).

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11-6-8-12(9-7-11)19-15(22)10-23-17-20-16(21-24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZWEZGUFVGTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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